![molecular formula C7H9Br2NS B1445326 2-bromo-4H,5H,6H,7H-thieno[2,3-c]pyridine hydrobromide CAS No. 1423033-44-6](/img/structure/B1445326.png)
2-bromo-4H,5H,6H,7H-thieno[2,3-c]pyridine hydrobromide
概要
説明
“2-bromo-4H,5H,6H,7H-thieno[2,3-c]pyridine hydrobromide” is a chemical compound with the CAS Number: 1423033-44-6 . It has a molecular weight of 299.03 . The IUPAC name for this compound is 2-bromo-4,5,6,7-tetrahydrothieno[2,3-c]pyridine hydrobromide .
Physical and Chemical Properties This compound is a powder with a melting point of 226-228 . The InChI code for this compound is 1S/C7H8BrNS.BrH/c8-7-3-5-1-2-9-4-6 (5)10-7;/h3,9H,1-2,4H2;1H .
科学的研究の応用
Synthesis of Thieno[2,3-c]pyridines : Zhu et al. (2008) described a general synthesis method for thieno[2,3-c]pyridines, including the 4-bromo variant, and their derivatives. This method enables the introduction of bromine and other substituents into the thienopyridine structure, making it useful in creating diverse compounds for potential applications in medicinal chemistry and materials science (Zhu, G., GunawardanaIndrani, W., Boyd, S., & Melcher, L., 2008).
Halogenation of Thienopyridines : Research by Klemm et al. (1974) focused on the direct halogenation of thieno[2,3-b]pyridine, including bromination, to produce halogenated derivatives. These compounds are useful in synthesizing transformation products with various pharmaceutical and chemical applications (Klemm, L., Merrill, R. E., Lee, F. H., & Klopfenstein, C. E., 1974).
Regioselective Bromination : Lucas et al. (2015) developed a regioselective bromination method for thieno[2,3-b]pyridine, highlighting the potential of 4-bromothieno[2,3-b]pyridine as a building block in drug discovery. This research contributes to the development of new compounds in medicinal chemistry (Lucas, S., Moore, J. E., Donald, C. S., & Hawkins, J. L., 2015).
Synthesis of Hyperbranched Poly[bis(alkylene)pyridinium]s : Monmoton et al. (2008) synthesized hyperbranched polyelectrolytes using brominated pyridine derivatives. These materials have potential applications in various fields including materials science and nanotechnology (Monmoton, S., Lefebvre, H., & Fradet, A., 2008).
Crystal Structure Analysis : The crystal structure of a bromophenyl-substituted thieno[2,3-b]pyridine was analyzed by Armas et al. (2003), providing insights into the molecular interactions and stability of such compounds, which is crucial for their potential application in material science and drug design (Armas, H. D., Peeters, O., Blaton, N., Ranter, C. J., Navarro, M. S., Salfrán Solano, E., Reyes, Y. V., & Rodríguez, E. O., 2003).
Safety and Hazards
生化学分析
Biochemical Properties
2-bromo-4H,5H,6H,7H-thieno[2,3-c]pyridine hydrobromide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, thereby affecting the biochemical pathways they are involved in. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to inhibition or modulation of enzyme activity .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation. Additionally, it can alter the expression of genes involved in apoptosis and cell cycle regulation, thereby impacting cellular metabolism and overall cell health .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. The compound’s interaction with cytochrome P450 enzymes, for instance, results in the inhibition of these enzymes, affecting the metabolism of other substrates. Furthermore, it can induce changes in gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions but may degrade over time when exposed to light or heat. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as enzyme inhibition or modulation of signaling pathways. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s impact on biological systems changes significantly beyond a certain dosage .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. The compound’s metabolism can lead to the formation of reactive metabolites, which may contribute to its biological effects. Additionally, it can affect metabolic flux and alter the levels of specific metabolites, thereby influencing overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, and its distribution within tissues depends on factors such as tissue perfusion and binding affinity to cellular components. The localization and accumulation of the compound in specific tissues can influence its biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it can localize to the endoplasmic reticulum or mitochondria, where it interacts with specific enzymes or proteins, thereby modulating their activity. The subcellular distribution of the compound can significantly impact its overall biological effects .
特性
IUPAC Name |
2-bromo-4,5,6,7-tetrahydrothieno[2,3-c]pyridine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNS.BrH/c8-7-3-5-1-2-9-4-6(5)10-7;/h3,9H,1-2,4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYFTUUNJHCCTAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=C(S2)Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Br2NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

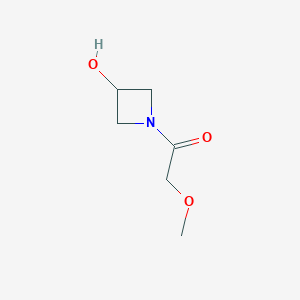
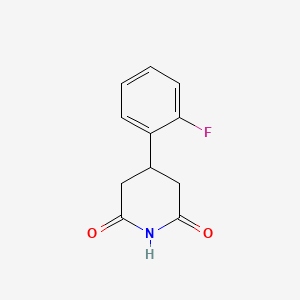
![tert-butyl N-[1-(N'-hydroxycarbamimidoyl)propan-2-yl]-N-methylcarbamate](/img/structure/B1445247.png)
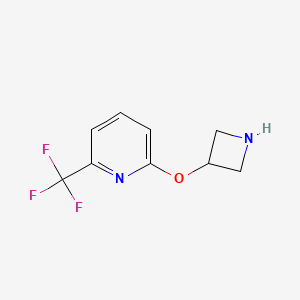

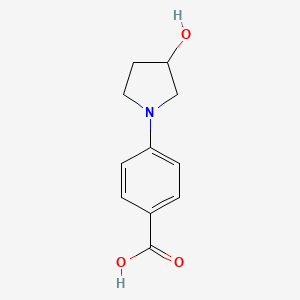
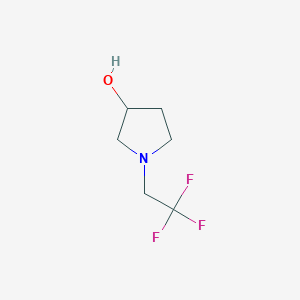
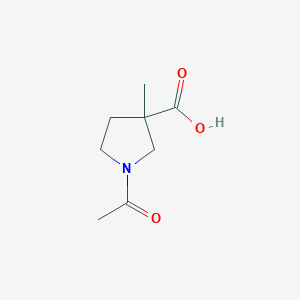
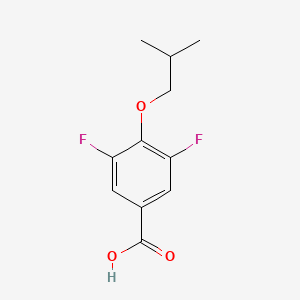
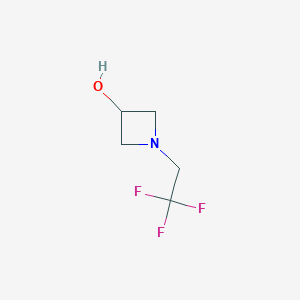
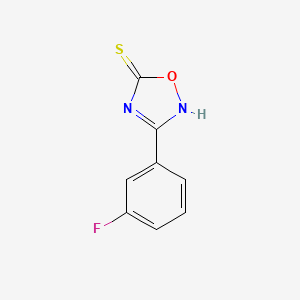
![4-[(3-Fluorophenyl)methyl]oxan-4-amine](/img/structure/B1445262.png)
![2-[(2-Methylcyclopentyl)amino]ethan-1-ol](/img/structure/B1445263.png)
![5-[(2-Fluorophenyl)methyl]-1,2,4-oxadiazole-3-carboxylic acid](/img/structure/B1445265.png)
